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Compound of Interest

Compound Name:
3-Bromo-7-iodothieno[3,2-

C]pyridin-4-amine

Cat. No.: B1320027 Get Quote

Technical Guide: 3-Bromo-7-iodothieno[3,2-
c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-7-iodothieno[3,2-c]pyridin-4-
amine, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited

availability of public data for this specific molecule, this guide also incorporates information on

the broader class of thieno[3,2-c]pyridine derivatives to provide a comprehensive context for its

potential applications and characteristics.

Molecular Structure and Properties
IUPAC Name: 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine

Molecular Formula: C₇H₄BrIN₂S

Molecular Weight: 354.99 g/mol

CAS Number: 799293-91-7

The structure consists of a fused thieno[3,2-c]pyridine core, which is a key scaffold in the

development of various biologically active compounds. The presence of bromine and iodine
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atoms at positions 3 and 7, respectively, along with an amine group at position 4, offers multiple

sites for further chemical modification and potential interaction with biological targets.

NMR Spectral Data
As of this review, detailed experimental ¹H and ¹³C NMR spectral data for 3-Bromo-7-
iodothieno[3,2-c]pyridin-4-amine are not publicly available in peer-reviewed literature.

However, several chemical suppliers indicate the availability of such data upon request.

Researchers interested in obtaining the raw spectral data are encouraged to inquire with

commercial vendors of this compound.

For reference, a summary of the expected NMR data is presented below.

Data Type Description Anticipated Features

¹H NMR

Provides information on the

chemical environment and

connectivity of hydrogen atoms

in the molecule.

Signals corresponding to the

aromatic protons on the

pyridine and thiophene rings,

and a signal for the amine (-

NH₂) protons. The chemical

shifts (δ) and coupling

constants (J) would be

characteristic of the substituted

thieno[3,2-c]pyridine ring

system.

¹³C NMR

Provides information on the

carbon framework of the

molecule.

Resonances for each of the

seven carbon atoms in the

thieno[3,2-c]pyridine core. The

chemical shifts would be

influenced by the

electronegativity of the

attached bromine, iodine, and

nitrogen atoms.

Experimental Protocols: Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1320027?utm_src=pdf-body
https://www.benchchem.com/product/b1320027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A detailed, validated experimental protocol for the synthesis of 3-Bromo-7-iodothieno[3,2-
c]pyridin-4-amine is not described in the public domain. However, the synthesis of the

thieno[3,2-c]pyridine core and its derivatives is documented in the scientific literature. A

generalized synthetic workflow, based on established methods for related compounds, is

presented below. This should be considered a conceptual outline, and specific reaction

conditions would require optimization.
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Synthesis Workflow

Starting Materials
(e.g., substituted thiophene and pyridine precursors)

Thieno[3,2-c]pyridine Core Formation
(e.g., cyclization reactions)

Halogenation
(Introduction of Bromine and Iodine)

Amination
(Introduction of the Amine Group)

Purification
(e.g., chromatography)

Characterization
(NMR, MS, etc.)

3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine

Click to download full resolution via product page

A generalized synthetic workflow for thieno[3,2-c]pyridine derivatives.

Conceptual Steps:
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Formation of the Thieno[3,2-c]pyridine Core: This is typically achieved through cyclization

reactions involving appropriately substituted thiophene and pyridine precursors.

Halogenation: The bromine and iodine atoms would be introduced onto the core structure.

This could involve electrophilic halogenation reactions, potentially in a stepwise manner to

control regioselectivity.

Amination: The amine group at the 4-position is typically introduced via nucleophilic aromatic

substitution or other amination methodologies.

Purification: The final compound would be purified using standard techniques such as

column chromatography to isolate the product of interest.

Characterization: The structure and purity of the final compound would be confirmed by

analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Biological Activity and Signaling Pathways
While specific biological data for 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine is limited, the

thieno[3,2-c]pyridine-4-amine scaffold is a known pharmacophore for the inhibition of Bruton's

tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway,

which is implicated in various B-cell malignancies and autoimmune diseases.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway:

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade

and the point of inhibition by thieno[3,2-c]pyridine-4-amine derivatives.
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Inhibition of the BTK signaling pathway by thieno[3,2-c]pyridine-4-amine derivatives.

Pathway Description:

Upon activation of the B-cell receptor, a cascade of phosphorylation events is initiated, leading

to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C

gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways like NF-κB and
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MAPK. These pathways are critical for B-cell proliferation, survival, and differentiation.

Thieno[3,2-c]pyridine-4-amine derivatives have been shown to act as inhibitors of BTK, thereby

blocking this signaling cascade. This mechanism of action makes them attractive candidates

for the development of drugs targeting B-cell related disorders.

Conclusion
3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine is a compound with significant potential in drug

discovery, particularly due to its core thieno[3,2-c]pyridine-4-amine scaffold, which is

associated with BTK inhibition. While specific experimental data for this molecule is not readily

available in the public domain, this guide provides a framework for its synthesis and

characterization based on related compounds. Further research into this and similar molecules

could lead to the development of novel therapeutics for a range of diseases.

To cite this document: BenchChem. [3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine NMR
spectral data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1320027#3-bromo-7-iodothieno-3-2-c-pyridin-4-
amine-nmr-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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